molecular formula C16H16FN3O4S B3441461 1-(4-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine CAS No. 71422-88-3

1-(4-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B3441461
CAS No.: 71422-88-3
M. Wt: 365.4 g/mol
InChI Key: SHLPPDVEEWDILD-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine, also known as FNPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FNPP belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and analgesic effects. In

Mechanism of Action

The exact mechanism of action of 1-(4-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to interact with various receptors, including opioid receptors and TRPV1 receptors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which are important processes involved in tumor growth and metastasis. In addition, this compound has been reported to modulate the activity of opioid receptors, which are involved in the regulation of pain perception.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities, making it a versatile tool for studying various biological processes. However, this compound also has some limitations. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(4-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine. One area of focus is the development of more stable analogs of this compound that exhibit similar biological activities. Another area of focus is the identification of the exact mechanism of action of this compound, which could provide insights into its therapeutic potential. Additionally, more research is needed to determine the safety and efficacy of this compound in animal models and humans. Finally, the potential use of this compound in combination with other drugs or therapies should be explored to determine whether it could enhance their efficacy.

Scientific Research Applications

1-(4-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess antitumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, this compound has been reported to have analgesic effects by modulating the activity of opioid receptors.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4S/c17-13-1-3-14(4-2-13)18-9-11-19(12-10-18)25(23,24)16-7-5-15(6-8-16)20(21)22/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLPPDVEEWDILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701199158
Record name 1-(4-Fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71422-88-3
Record name 1-(4-Fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71422-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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